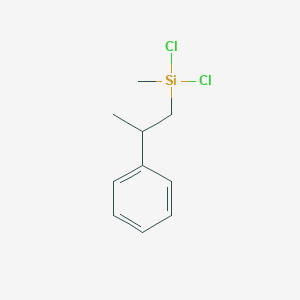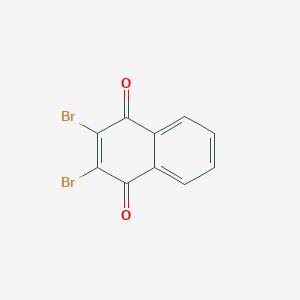
2,3-Dibromo-1,4-naphthoquinone
Vue d'ensemble
Description
La 2,3-Dibromo-1,4-naphtoquinone est une 1,4-naphtoquinone disubstituée en position 2,3. C'est un dérivé de la plumbagine et est connue pour ses propriétés acaricide . Le composé a une formule moléculaire de C10H4Br2O2 et une masse moléculaire de 315,95 g/mol . Elle est utilisée dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
2,3-Dibromo-1,4-naphthoquinone is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its biological activities, including its acaricidal properties.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ) is the enzyme squalene epoxidase . This enzyme plays a crucial role in the biosynthesis of ergosterol , an essential component of fungal cell membranes .
Mode of Action
2,3-DBNQ functions as an inhibitor of squalene epoxidase . It also acts as a time-dependent inhibitor of the enzyme NMNAT1, showing competition with NMN and ATP .
Biochemical Pathways
The inhibition of squalene epoxidase by 2,3-DBNQ disrupts the biosynthesis of ergosterol . In the case of NMNAT1, this compound interferes with the reversible production of NAD+ from NMN+ and ATP .
Pharmacokinetics
Its effectiveness as a time-dependent inhibitor suggests that it may have a significant residence time in the body .
Result of Action
The inhibition of squalene epoxidase leads to a disruption in the integrity of fungal cell membranes due to the lack of ergosterol . The inhibition of NMNAT1 could potentially affect various cellular processes due to the role of NAD+ in numerous biochemical reactions .
Action Environment
The action, efficacy, and stability of 2,3-DBNQ can be influenced by various environmental factors. For instance, it undergoes a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone . This suggests that light exposure could potentially affect its activity.
Safety and Hazards
Orientations Futures
Naphthoquinones, including 2,3-Dibromo-1,4-naphthoquinone, have a wide range of pharmacological potential, including antidiabetic activity . They are interesting leads for the development of novel compounds of potential use in various therapeutic settings . The generation of reactive oxygen species and modulation of redox signaling are properties of naphthoquinones that render them interesting for future research .
Analyse Biochimique
Biochemical Properties
2,3-Dibromo-1,4-naphthoquinone is believed to function as an inhibitor of the enzyme squalene epoxidase, which plays a role in the biosynthesis of ergosterol . Ergosterol is an essential component of fungal cell membranes .
Cellular Effects
It is known to cause oxidative stress in exposed cells, therefore affecting redox signaling .
Molecular Mechanism
The precise molecular mechanism of action of this compound remains incompletely understood . It is believed to function as an inhibitor of the enzyme squalene epoxidase .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La 2,3-Dibromo-1,4-naphtoquinone peut être synthétisée par bromation de la 1,4-naphtoquinone. La réaction implique généralement l'utilisation de brome dans un solvant organique tel que le chloroforme ou le tétrachlorure de carbone. La réaction est effectuée à température ambiante et le produit est purifié par recristallisation .
Méthodes de production industrielle
La production industrielle de la 2,3-Dibromo-1,4-naphtoquinone suit des voies synthétiques similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer une production efficace. Le produit est ensuite purifié en utilisant des techniques de recristallisation à l'échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions
La 2,3-Dibromo-1,4-naphtoquinone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent le convertir en dérivés d'hydroquinone.
Substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la 1,4-naphtoquinone.
Réduction : Dérivés d'hydroquinone.
Substitution : Diverses naphtoquinones substituées selon le nucléophile utilisé.
Applications de recherche scientifique
La 2,3-Dibromo-1,4-naphtoquinone est utilisée dans diverses applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse d'autres composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques, notamment ses propriétés acaricide.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent antifongique et anticancéreux.
Industrie : Elle est utilisée dans la production de colorants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action précis de la 2,3-Dibromo-1,4-naphtoquinone n'est pas entièrement compris. On pense qu'elle fonctionne comme un inhibiteur de l'enzyme squalène époxidase, qui joue un rôle dans la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques . Cette inhibition perturbe l'intégrité de la membrane cellulaire, entraînant les effets antifongiques observés .
Comparaison Avec Des Composés Similaires
La 2,3-Dibromo-1,4-naphtoquinone peut être comparée à d'autres composés similaires tels que :
- 2-Bromo-1,4-naphtoquinone
- 2-Chloro-1,4-benzoquinone
- 2,3-Dichloro-1,4-naphtoquinone
- 6-Bromo-1,4-benzodioxane
Unicité
La 2,3-Dibromo-1,4-naphtoquinone est unique en raison de sa double substitution au brome, qui confère des propriétés chimiques et biologiques distinctes. Cela la rend particulièrement utile dans des applications synthétiques et biologiques spécifiques .
Propriétés
IUPAC Name |
2,3-dibromonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMABVOYZJWFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157580 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13243-65-7 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13243-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013243657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2,3-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dibromo-1,4-naphthoquinone?
A1: this compound has the molecular formula C10H4Br2O2 and a molecular weight of 315.94 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, DEPT-NMR, and GCMS. [, ] These techniques provide information about the functional groups, carbon-hydrogen framework, and overall structure of the molecule. [, , ]
Q3: Are there any known applications of this compound in material science?
A: While the provided research primarily focuses on the biological activity and chemical synthesis of this compound, its incorporation into Photosystem I (PSI) to alter electron transfer bioenergetics has been explored. [] This suggests potential applications in bio-inspired energy materials, though further research is needed in this area.
Q4: Has this compound shown any promising activity against parasites?
A: Yes, this compound (TR 002) has demonstrated leishmanicidal activity against Leishmania donovani, albeit less effectively than its analog 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (TR 001). []
Q5: What synthetic routes are commonly employed to synthesize this compound?
A: this compound can be synthesized from 1,4-naphthoquinone by reacting it with bromine in dichloromethane at room temperature. [, ] This reaction yields this compound, which can be further derivatized using Sonogashira coupling reactions with various terminal alkynes. []
Q6: Has this compound been investigated using computational chemistry methods?
A: Yes, density functional theory (DFT) calculations have been employed to predict the vibrational frequencies of this compound. [] These calculations helped assign bands in experimental FTIR spectra, providing insights into the molecule's vibrational modes. []
Q7: Does this compound exhibit any unique properties in surface-enhanced Raman scattering (SERS)?
A: Research indicates that this compound displays SERS activity in the presence of plasmonic silver nanoparticles. [] Analysis of the SERS spectra has provided information about the orientation of the molecule on the silver nanoparticle surface. []
Q8: Are there any studies exploring the cytotoxicity of this compound derivatives?
A: Yes, several 2,3-diyne-1,4-naphthoquinone derivatives, synthesized from this compound via Sonogashira coupling, have been evaluated for their cytotoxic potential against various cancer cell lines. [] Notably, 2,3-di(3-hydroxy-3-methylbut-1-in-1-yl)-1,4-naphthoquinone demonstrated potent cytotoxicity with IC50 values below 2 µg/mL. []
Q9: What are the potential applications of this compound in medicinal chemistry?
A9: Research suggests that this compound and its derivatives hold potential as lead compounds for developing:
- Acaricides: Their toxicity against house dust mites makes them promising candidates for controlling these allergens. []
- Antileishmanial drugs: The compound's activity against Leishmania donovani warrants further investigation for treating leishmaniasis. []
- Anticancer agents: The cytotoxicity observed in enediyne derivatives synthesized from this compound suggests potential for developing anticancer therapies. []
- NMNAT inhibitors: The time-dependent inhibition of NMNAT1 by this compound opens possibilities for targeting NAD biosynthesis, a pathway implicated in cancer and neurodegenerative diseases. []
Q10: Are there any known safety concerns regarding this compound?
A10: While specific toxicity data for this compound is limited within the provided research, its structural similarity to other halogenated naphthoquinones raises concerns about potential toxicity. Further research is crucial to determine its safety profile, including potential long-term effects.
Q11: Can this compound be used as a starting material for synthesizing other valuable compounds?
A11: Yes, this compound serves as a versatile building block for synthesizing various derivatives. For instance:
- Michael adducts: It reacts with w-amino-N-alkylphthalamide derivatives to yield new Michael adducts. [, ]
- 2,3-Diyne-1,4-naphthoquinones: Sonogashira coupling reactions with terminal alkynes afford diverse 2,3-diyne-1,4-naphthoquinone derivatives with potential biological activities. []
- 2,3-Diaryl-1,4-naphthoquinones: Unique rearrangement reactions involving ferrocene as a leaving group provide access to 2,3-diaryl-1,4-naphthoquinones. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


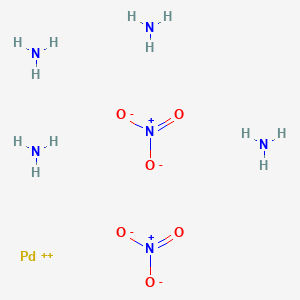
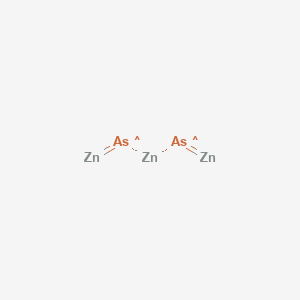



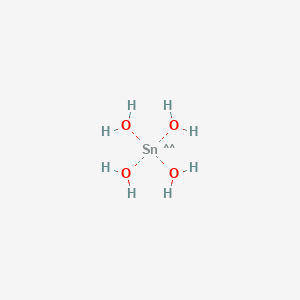
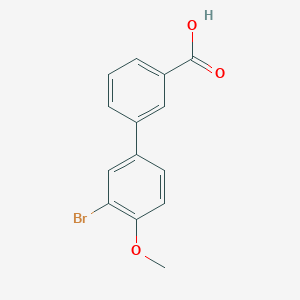
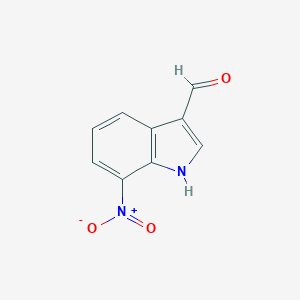
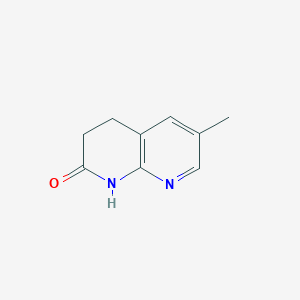
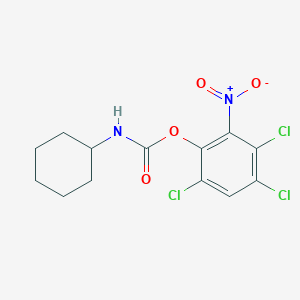
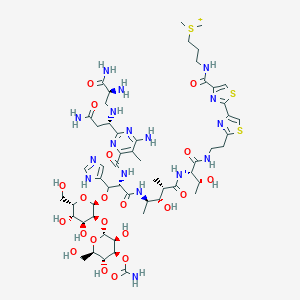
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
